molecular formula C12H24ClN B1531802 2-(2-Cyclopentylethyl)piperidine hydrochloride CAS No. 2098110-34-8

2-(2-Cyclopentylethyl)piperidine hydrochloride

Cat. No. B1531802
M. Wt: 217.78 g/mol
InChI Key: BWTPZRXQTHVYKF-UHFFFAOYSA-N
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Description

“2-(2-Cyclopentylethyl)piperidine hydrochloride” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “2-(2-Cyclopentylethyl)piperidine hydrochloride” is C12H24ClN .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The average mass of “2-(2-Cyclopentylethyl)piperidine hydrochloride” is 217.779 Da .

Scientific Research Applications

Synthesis of Stereodefined Piperidines and Transformation into Constrained Amino Acids and Amino Alcohols

Researchers have developed methods to convert 2-(2-Cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These intermediates were then utilized to synthesize stereodefined 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, among other derivatives. This work illustrates the potential of using 2-(2-Cyclopentylethyl)piperidine hydrochloride derivatives as building blocks for complex organic molecules with potential pharmaceutical applications (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).

Electrochemical Aminoxyl-Mediated α-Cyanation for Pharmaceutical Building Block Diversification

An electrochemical method has been reported for the cyanation of secondary piperidines, enabling the synthesis of unnatural amino acids. This approach allows for the cyanation adjacent to nitrogen without the need for protection or substitution of the N-H bond, showcasing the utility of secondary piperidines in diversifying pharmaceutical building blocks (Lennox et al., 2018).

Antimicrobial Activity of Piperidine Derivatives

A study aimed to synthesize and screen (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for microbial activities. The compound showed moderate antimicrobial activities against various bacteria and fungi, highlighting the potential of piperidine derivatives in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

Enantioselective Synthesis via Radical-Mediated δ C-H Cyanation

Innovative methods for the enantioselective synthesis of piperidines have been developed, highlighting the importance of piperidines in medicinal chemistry. These methods involve catalytic, regio-, and enantioselective δ C-H cyanation of acyclic amines, leading to the synthesis of a family of chiral piperidines. Such advancements underscore the role of piperidine structures in the design of new pharmaceutical compounds (Zhang, Zhang, & Nagib, 2019).

Kinetic Resolution for Targeted and Diversity-Oriented Synthesis

2-Piperidineethanol, a compound closely related to 2-(2-Cyclopentylethyl)piperidine, has been utilized for the synthesis of various natural and synthetic compounds. This work demonstrates the value of such piperidine derivatives in enantioselective synthesis, providing a pathway for the creation of enantiopure compounds for pharmaceutical research (Perdicchia et al., 2015).

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications . They have shown potential against various types of cancers when treated alone or in combination with some novel drugs . Therefore, the pharmaceutical relevance of piperidine derivatives, including “2-(2-Cyclopentylethyl)piperidine hydrochloride”, is expected to continue to be a topic of interest in future research .

properties

IUPAC Name

2-(2-cyclopentylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.ClH/c1-2-6-11(5-1)8-9-12-7-3-4-10-13-12;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTPZRXQTHVYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclopentylethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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